![molecular formula C20H19FN2O4S2 B2958990 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate CAS No. 1396626-94-0](/img/structure/B2958990.png)

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

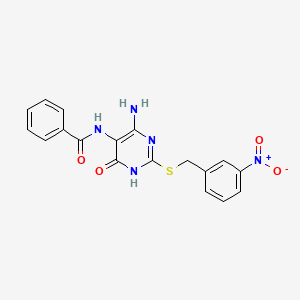

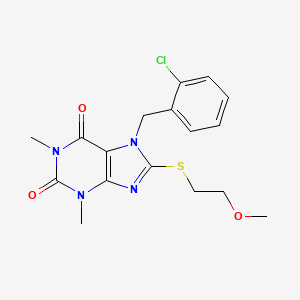

The compound “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazol ring, an azetidine ring, and a benzoate group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d]thiazol ring could be formed through a cyclization reaction, while the azetidine ring could be formed through a ring-closing reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol and azetidine rings are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the benzoate group could undergo reactions typical of esters, while the fluorine atom on the benzo[d]thiazol ring could potentially be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoate group could make the compound relatively polar, while the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

- Compounds containing the benzothiazole moiety, similar to the one , have been synthesized and evaluated for their pharmacological activities. For instance, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have shown anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008). These findings highlight the therapeutic potential of benzothiazole derivatives in addressing various conditions.

Anticancer Applications

- Isoxazole derivatives of benzothiazole compounds have exhibited significant anti-cancer activity against multiple cancer cell lines, including Colo205, U937, MCF7, and A549. One such compound induced G2/M cell cycle arrest and apoptosis in colon cancer cells by activating p53 via mitochondrial-dependent pathways, suggesting its potential as a small-molecule activator of p53 for cancer therapy (Kumbhare et al., 2014).

Antimicrobial Activity

- Novel fluoroquinolone derivatives bearing N-thiomide linkage with benzothiazole substituents have shown excellent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest the potential of fluoro-substituted benzothiazole derivatives in developing new antibacterial agents (Sharma et al., 2017).

Role in Organic Electronics

- The synthesis and structural analysis of benzo[d][1,2,3]thiadiazole (isoBT) and its fluoro-substituted derivatives for use in semiconducting polymers demonstrate the versatility of benzothiazole derivatives in the field of organic electronics. These materials have been applied in transistors, solar cells, photodetectors, and thermoelectrics, showing the broad potential of such compounds in advancing optoelectronic devices (Chen et al., 2016).

Antifungal and Anticancer Activities

- Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been prepared and screened for their antimicrobial and cytotoxic activities. Promising compounds have been identified for their activity against human cancer cell lines, highlighting the potential of fluoro-substituted benzothiazole derivatives in the development of new anticancer and antimicrobial therapies (Kumbhare et al., 2014).

Future Directions

properties

IUPAC Name |

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-propan-2-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S2/c1-12(2)29(25,26)16-6-3-13(4-7-16)19(24)27-15-10-23(11-15)20-22-17-8-5-14(21)9-18(17)28-20/h3-9,12,15H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTCHSMKKRXLMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)

![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)